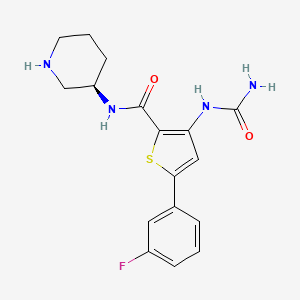
1-Fluoro-4-(1-iodoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8FI It is a derivative of benzene, where a fluorine atom and an iodoethyl group are substituted at the para positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 1-fluoro-4-ethylbenzene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form 1-fluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 1-fluoro-4-(azidoethyl)benzene or 1-fluoro-4-(cyanoethyl)benzene.
Oxidation Reactions: Products can include this compound derivatives with additional oxygen-containing functional groups.
Reduction Reactions: The major product is 1-fluoro-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(1-iodoethyl)benzene involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications, such as binding to biological targets in medicinal chemistry or acting as a precursor in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-ethylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-4-fluorobenzene: Similar structure but without the ethyl group, affecting its physical and chemical properties.
1-Fluoro-4-(1-bromoethyl)benzene: Bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-(1-iodoethyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C8H8FI |
|---|---|
Molekulargewicht |
250.05 g/mol |
IUPAC-Name |
1-fluoro-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8FI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
ZSUONRKIDJITFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)

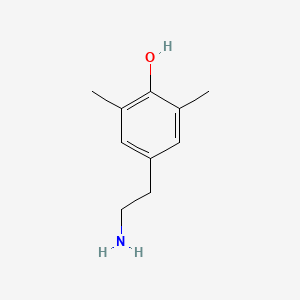
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
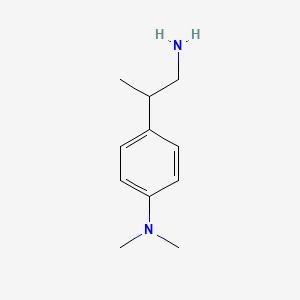
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
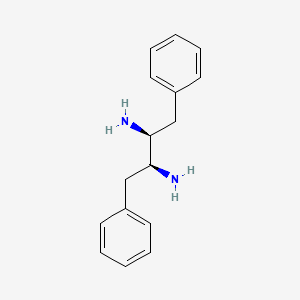
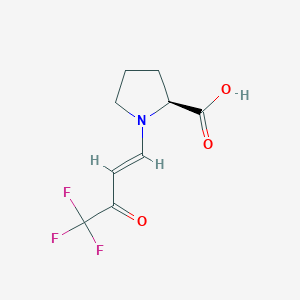
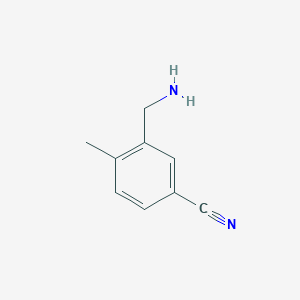

![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)
